Intravenous Prodrug Design: Enabling Parenteral Delivery of Trovafloxacin
Alatrofloxacin is the L-alanyl-L-alanine prodrug of trovafloxacin, specifically developed to enable intravenous administration due to the low aqueous solubility of the parent drug trovafloxacin [1]. Following a 1-hour intravenous infusion, plasma concentrations of alatrofloxacin are below quantifiable levels within 5 to 10 minutes due to rapid in vivo hydrolysis to the active trovafloxacin [2].
| Evidence Dimension | Formulation / Route of Administration |
|---|---|
| Target Compound Data | Intravenous prodrug (alatrofloxacin mesylate); Rapidly hydrolyzed to active trovafloxacin in vivo |
| Comparator Or Baseline | Trovafloxacin (oral formulation) |
| Quantified Difference | Time to undetectable plasma concentration of alatrofloxacin: 5-10 minutes post-infusion; Comparator is oral formulation only |
| Conditions | Human pharmacokinetic study following 1-hour IV infusion |
Why This Matters
This prodrug design is essential for researchers requiring intravenous administration of trovafloxacin in animal models or for studying its parenteral pharmacology, as the parent compound is unsuitable for IV delivery due to poor solubility.
- [1] Alatrofloxacin. Wikipedia. https://en.wikipedia.org/wiki/Alatrofloxacin View Source
- [2] Trovan - Roerig. RxDrugLabels. 2006. https://rxdruglabels.com View Source
